![molecular formula C18H20N2O B5623233 1-benzyl-3,3,4-trimethyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5623233.png)
1-benzyl-3,3,4-trimethyl-3,4-dihydro-2(1H)-quinoxalinone
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Overview
Description
Synthesis Analysis
The synthesis of 3,4-dihydro-2(1H)-quinoxalinones and related compounds involves several methods, including the cyclization of ethyl 2-hydroxy-4-alkyl(aryl)-4-oxo-2-butenoates with o-phenylenediamine in environmentally friendly conditions, such as using lemon juice as a solvent and catalyst, which has shown to produce excellent yields without significant by-products (Petronijevic et al., 2017). This method emphasizes clean, efficient, and simple synthesis approaches.
Molecular Structure Analysis
The molecular structure of quinoxalinone derivatives, including 1-benzyl-3,3,4-trimethyl-3,4-dihydro-2(1H)-quinoxalinone, often features interesting characteristics such as existing in enamine forms due to intramolecular hydrogen bonding. This structural aspect has been studied through IR and NMR spectral data, highlighting the dynamic nature of these compounds in different states (Iwanami et al., 1971).
properties
IUPAC Name |
1-benzyl-3,3,4-trimethylquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-18(2)17(21)20(13-14-9-5-4-6-10-14)16-12-8-7-11-15(16)19(18)3/h4-12H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPVIQNUBZQPQNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=CC=CC=C2N1C)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-3,3,4-trimethyl-3,4-dihydroquinoxalin-2(1H)-one |
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